molecular formula C13H9ClOS B2452620 (E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one CAS No. 79442-36-7

(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B2452620
CAS RN: 79442-36-7
M. Wt: 248.72
InChI Key: GYNJBYWMEXITPZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one, also known as 3-chloro-1-(2-thienyl)propenone, is a synthetically produced compound that has been studied extensively in both scientific research and laboratory experiments. It is a versatile molecule that has been used in a variety of applications, including as a pharmaceutical drug, an insecticide, and a plant growth regulator.

Scientific Research Applications

Nonlinear Optical Properties

  • Optical Nonlinearity : The compound shows significant nonlinear optical (NLO) properties. It crystallizes in a non-centrosymmetric space group, enhancing its NLO capabilities. Such materials are crucial for applications in photonics and optoelectronics, including lasers and optical switches (He, Shi, & Su, 1994).
  • Optical Nonlinearity Dynamics : Investigations into the third-order optical nonlinearity of the crystal and solution forms reveal instantaneous responses and significant nonlinear susceptibilities. This makes it a promising material for ultrafast optical control applications (Saito et al., 1996).

Molecular Structure and Stability

  • Molecular and Crystal Structure : The molecular structure has been characterized, showing a slight twist between the thienyl and benzene rings, which could influence its electronic and optical properties. The intramolecular and intermolecular interactions noted in its crystal structure might contribute to its stability (Fun et al., 2008).
  • Structural Analyses and Reactivity : Detailed analysis of the bond lengths, angles, and electronic properties has been conducted. Studies include investigating its molecular electrostatic potential and chemical reactivity, which are crucial for understanding how it interacts in different environments (Adole et al., 2020).

Applications in Material Science

  • Crystal Growth and Characterization : The compound has been synthesized and characterized, with studies focusing on its crystal growth and the properties of the resulting crystals. This research is essential for determining its potential use in materials science and engineering (Crasta et al., 2005).

Spectroscopic Investigations

  • Vibrational and Spectroscopic Studies : Its vibrational wavenumbers have been calculated, and spectroscopic studies have been performed to understand its interaction with light, which is crucial for applications in spectroscopy and photonics (Najiya et al., 2014).

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNJBYWMEXITPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one

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